Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate
Overview
Description
Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to produce the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Similar in structure but lacks the dimethylcarbamoyl group.
Ethyl 4-[(dimethylcarbamoyl)methoxy]benzoate: Similar but with an ethyl ester group instead of a methyl ester.
Methyl 4-aminobenzoate: Contains an amino group instead of the dimethylcarbamoyl group.
Uniqueness
Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 4-[2-(dimethylamino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(14)8-17-10-6-4-9(5-7-10)12(15)16-3/h4-7H,8H2,1-3H3 |
InChI Key |
QJVIJJZBKFBCLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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